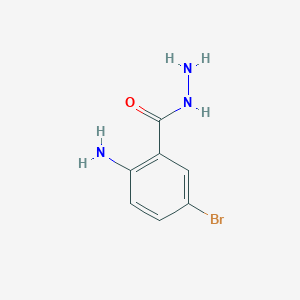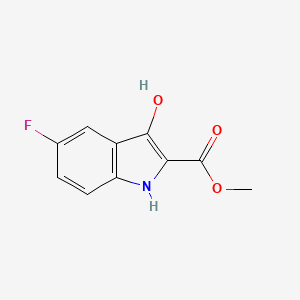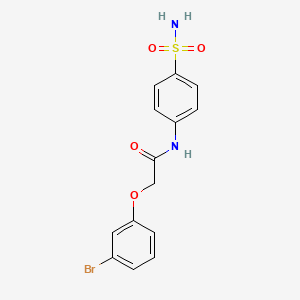
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom and a pyridinyloxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of fluorobenzene followed by reduction to form 3-fluoroaniline. The 3-fluoroaniline is then reacted with 2-chloropyridine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenes, while reduction can produce aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- involves its interaction with specific molecular targets. The fluorine atom and pyridinyloxy group enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects in medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 3-fluoro-4-(4-pyridinyloxy)-
- Benzenamine, 4-(3-pyridinyloxy)-
- 3-Fluoroaniline
Uniqueness
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- is unique due to the specific positioning of the fluorine atom and the pyridinyloxy group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
1094937-86-6 |
|---|---|
Molekularformel |
C11H9FN2O |
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
3-fluoro-4-pyridin-2-yloxyaniline |
InChI |
InChI=1S/C11H9FN2O/c12-9-7-8(13)4-5-10(9)15-11-3-1-2-6-14-11/h1-7H,13H2 |
InChI-Schlüssel |
PZRAFTNJRFPRAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)OC2=C(C=C(C=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dihydrobenzo[h]quinazolin-4-amine](/img/structure/B12121815.png)
![2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12121817.png)


![5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-](/img/structure/B12121834.png)
![N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide](/img/structure/B12121838.png)
![3-{[(2-Chlorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12121848.png)
![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12121849.png)
![6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121862.png)



![5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole](/img/structure/B12121891.png)
